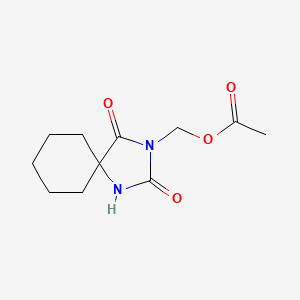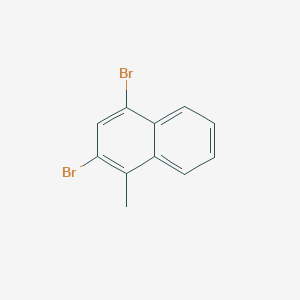
2,4-Dibromo-1-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methyl group is attached at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1-methylnaphthalene in carbon tetrachloride (CCI4) under irradiation with a 150W projector lamp at temperatures below 10°C . This method ensures high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid brominating agents such as tetrapropylammonium nonabromide (Pr4NBr9) can also be employed for higher selectivity and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various functionalized naphthalene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dibromo-1-methylnaphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted naphthalenes, which are important in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties that are valuable in the formulation of flame retardants and other performance materials .
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1-methylnaphthalene primarily involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, facilitating nucleophilic attacks by various reagents. This reactivity is leveraged in synthetic chemistry to introduce different functional groups into the naphthalene ring .
Comparación Con Compuestos Similares
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 3 positions.
2,6-Dibromo-1-methylnaphthalene: Similar to 2,4-Dibromo-1-methylnaphthalene but with bromine atoms at the 2 and 6 positions.
1-Bromo-4-methylnaphthalene: A monobrominated derivative with a single bromine atom at the 1 position and a methyl group at the 4 position
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
3278-84-0 |
|---|---|
Fórmula molecular |
C11H8Br2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
2,4-dibromo-1-methylnaphthalene |
InChI |
InChI=1S/C11H8Br2/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12/h2-6H,1H3 |
Clave InChI |
NXDJUCJELBQDIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C2=CC=CC=C12)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


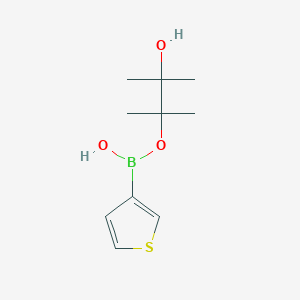


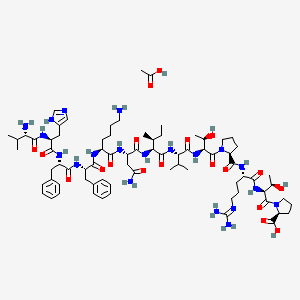

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
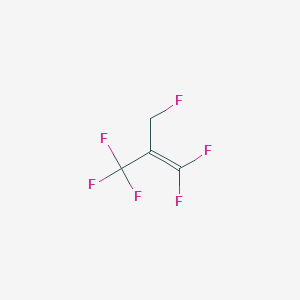
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

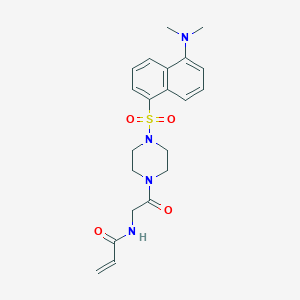
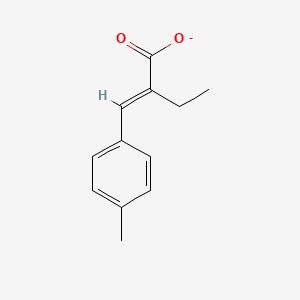
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
